![molecular formula C10H19N B138307 2-Propan-2-yl-1-azabicyclo[2.2.2]octane CAS No. 155282-38-5](/img/structure/B138307.png)
2-Propan-2-yl-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-yl-1-azabicyclo[2.2.2]octane, also known as quinuclidine, is a bicyclic amine with a unique structure that consists of a nitrogen atom incorporated into a bicyclic framework. This compound is notable for its rigidity and basicity, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the vapor phase in the presence of a solid acidic catalyst such as CNM-3. The reaction conditions involve heating the reactants to approximately 425°C for about 4 hours, yielding quinuclidine with a high efficiency .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and solid acidic catalysts allows for the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert quinuclidine derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced quinuclidine derivatives, and various substituted quinuclidines.
Wissenschaftliche Forschungsanwendungen
2-Propan-2-yl-1-azabicyclo[2.2.2]octane has significant applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Quinuclidine derivatives are studied for their biological activity, including their role as enzyme inhibitors.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propan-2-yl-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it an effective inhibitor or modulator of biological pathways. The nitrogen atom in the bicyclic framework plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octane: Similar in structure but without the isopropyl group.
2-Azabicyclo[3.2.1]octane: Contains a different bicyclic framework with a six-membered nitrogen heterocycle fused to a cyclopentane ring.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with significant biological activity.
Uniqueness
2-Propan-2-yl-1-azabicyclo[2.2.2]octane is unique due to its isopropyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar bicyclic amines and contributes to its specific applications in medicinal chemistry and drug design.
Eigenschaften
IUPAC Name |
2-propan-2-yl-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRVNDNXHCTJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCN1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
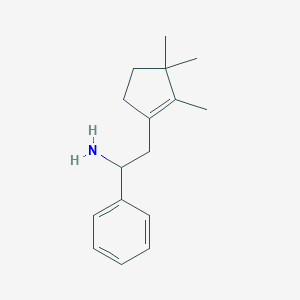
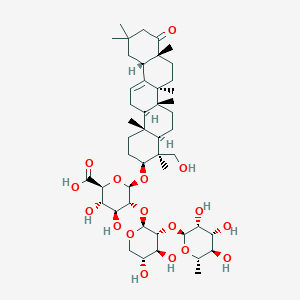
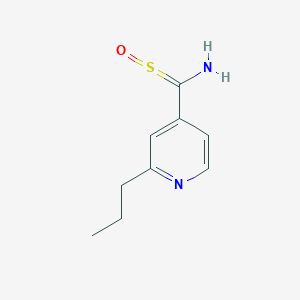

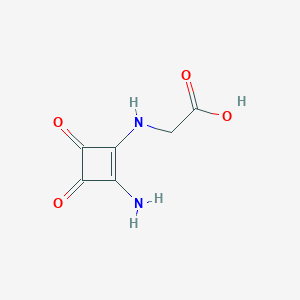
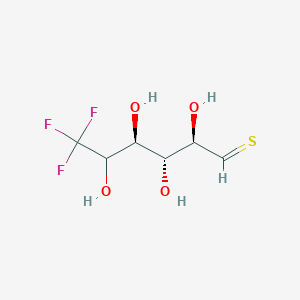
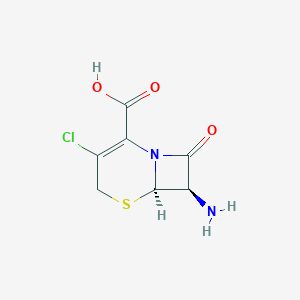
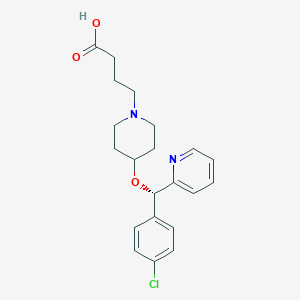
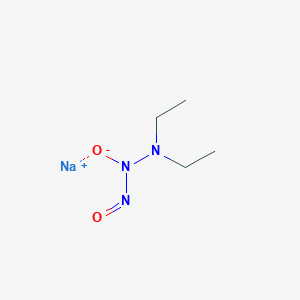

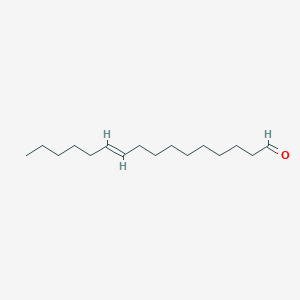

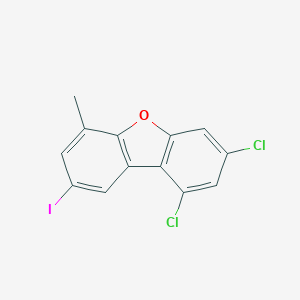
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
